2-(2-Amino-4-nitrophenyl)acetic acid

Medicinal Chemistry Synthetic Methodology Heterocycle Synthesis

2-(2-Amino-4-nitrophenyl)acetic acid (CAS: 1261551-41-0) is a disubstituted phenylacetic acid derivative bearing an ortho-amino and a para-nitro group on the aromatic ring. It has the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
Cat. No. B12502037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Amino-4-nitrophenyl)acetic acid
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])N)CC(=O)O
InChIInChI=1S/C8H8N2O4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3,9H2,(H,11,12)
InChIKeyCQIXWYFAMHIUPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Amino-4-nitrophenyl)acetic acid: Core Properties and Sourcing Context


2-(2-Amino-4-nitrophenyl)acetic acid (CAS: 1261551-41-0) is a disubstituted phenylacetic acid derivative bearing an ortho-amino and a para-nitro group on the aromatic ring . It has the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol . This compound serves as a versatile synthetic building block, with its ortho-amino and carboxylic acid functionalities enabling cyclization to heterocycles such as benzodiazepinones and oxindoles, while the para-nitro group offers a handle for further functionalization or reduction [1]. Commercially, it is available at 97% purity for research and development applications .

2-(2-Amino-4-nitrophenyl)acetic acid: Why Regioisomeric Position Determines Synthetic and Biological Utility


In the context of aminonitrophenylacetic acids, the precise substitution pattern on the aromatic ring is not a minor structural nuance; it is a fundamental determinant of a compound's reactivity, biological profile, and ultimate utility as a building block. The relative positions of the amino and nitro groups dictate electron density distribution, steric accessibility, and the feasibility of key cyclization reactions [1]. Furthermore, these positional isomers exhibit distinct pharmacological activities, as demonstrated by the difference in target engagement between 2-(2-Amino-4-nitrophenyl)acetic acid and its 5-nitro regioisomer [2]. Therefore, substituting one regioisomer for another based solely on shared molecular weight or core scaffold is not scientifically valid and will likely compromise synthetic outcomes or biological experiments. The following evidence guide quantifies these critical differences to inform strategic compound selection and procurement.

2-(2-Amino-4-nitrophenyl)acetic acid: A Quantitative Evidence Guide for Differentiated Procurement


Comparative Synthetic Utility: Regioisomeric Impact on Oxindole Precursor Value

The ortho-amino group in 2-(2-Amino-4-nitrophenyl)acetic acid enables direct intramolecular cyclization to form oxindole derivatives. While the 5-nitro regioisomer (2-(2-Amino-5-nitrophenyl)acetic acid) is explicitly claimed in patent literature as a valuable precursor for 5-nitrooxyindole synthesis via a one-step ring closure in acid [1], the 4-nitro regioisomer lacks documented utility for this specific and high-value transformation. This implies that the 5-nitro isomer is preferred for projects targeting 5-substituted oxindoles, whereas the 4-nitro isomer's distinct substitution pattern offers alternative cyclization pathways leading to different heterocyclic scaffolds .

Medicinal Chemistry Synthetic Methodology Heterocycle Synthesis

Carbonic Anhydrase Inhibition: Target Engagement Profile of a Related Analog

While direct inhibition data for 2-(2-Amino-4-nitrophenyl)acetic acid on carbonic anhydrase (CA) isoforms is not available in the public domain, a closely related analog, 2-amino-2-(4-nitrophenyl)acetic acid (which differs only in the position of the amino group on the alpha-carbon), has been evaluated. This analog shows potent inhibition of human carbonic anhydrase II (hCA II) with a Ki of 2.70 nM when using 4-nitrophenylacetate as a substrate in a Lineweaver-Burk plot analysis [1]. This high potency suggests that the 4-nitrophenyl moiety, when appropriately positioned, can effectively interact with the CA active site. The target compound, with its distinct ortho-amino substitution, may exhibit a different selectivity profile across CA isoforms, a property that requires empirical verification but is a key differentiator from the alpha-amino analog.

Pharmacology Enzyme Inhibition Drug Discovery

Regioisomeric Nitro Group Position Influences Biological Activity

A foundational study on substituted aminoacetic acids established that the position of a nitro group on the aromatic ring is a critical determinant of pharmacological effect [1]. This principle is a cornerstone of structure-activity relationship (SAR) analysis and directly applies to the 4-nitro vs. 5-nitro regioisomers of aminonitrophenylacetic acid. The target compound, 2-(2-Amino-4-nitrophenyl)acetic acid, possesses a para-nitro group. In contrast, its 5-nitro regioisomer has a meta-nitro group relative to the acetic acid side chain. Based on established SAR principles for this class, these isomers are expected to exhibit distinct biological activity profiles, making them non-interchangeable in any biological assay or drug discovery program.

Medicinal Chemistry Structure-Activity Relationship Pharmacology

Selective Reduction Potential: Ortho-Amino Group Enables Unique Transformations

The presence of both an amino and a nitro group on the aromatic ring of 2-(2-Amino-4-nitrophenyl)acetic acid presents opportunities for chemoselective transformations. While not a direct comparison, research on related nitrophenylacetic acid derivatives demonstrates that selective reduction of a nitro group is feasible even in the presence of other sensitive functionalities [1]. The ortho-amino group in the target compound can act as a directing group or influence the reactivity of the para-nitro group through electronic effects, potentially enabling selective reduction or other transformations that are not possible with isomers lacking the ortho-amino substituent. This unique bifunctional arrangement provides a synthetic handle for creating diverse molecular architectures.

Synthetic Chemistry Chemoselective Reduction Functional Group Interconversion

2-(2-Amino-4-nitrophenyl)acetic acid: Recommended Application Scenarios Based on Differentiated Evidence


Synthesis of 4-Substituted Heterocycles: Leveraging the Unique Ortho-Amino/Para-Nitro Scaffold

Procure 2-(2-Amino-4-nitrophenyl)acetic acid as a key starting material for the synthesis of novel heterocyclic compounds that require a 4-nitro substitution pattern. Its ortho-amino and carboxylic acid groups are ideally positioned for cyclization reactions to form benzodiazepinones, quinoxalines, or other nitrogen-containing rings, while the para-nitro group remains intact for subsequent functionalization. This is distinct from the 5-nitro regioisomer, which is documented for oxindole synthesis [1].

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Utilize this compound as a critical control or comparator in SAR campaigns investigating the role of nitro group position in biological activity. The established principle that nitro group position alters pharmacological effects [1] makes this compound essential for benchmarking against its 3-nitro and 5-nitro isomers, ensuring rigorous data interpretation and patent position strength.

Development of Chemoselective Reduction Methodologies

Employ 2-(2-Amino-4-nitrophenyl)acetic acid as a model substrate for developing novel chemoselective reduction protocols. The ortho-amino group can influence the reactivity of the para-nitro group, presenting a unique challenge and opportunity for catalyst development [1]. Its bifunctional nature makes it a valuable tool for reaction discovery and optimization.

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